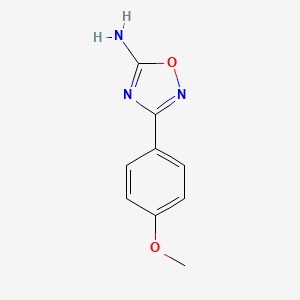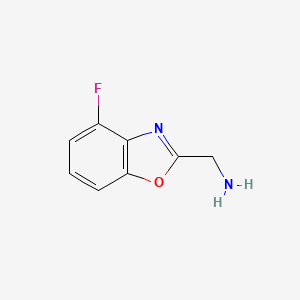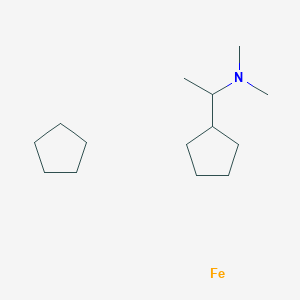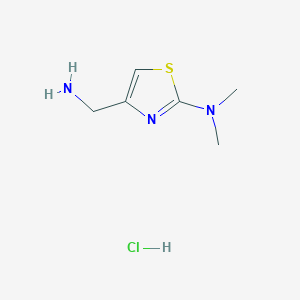![molecular formula C13H18N4O B11729735 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B11729735.png)
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an oxadiazole ring with an aminopropyl side chain and a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxadiazole ring followed by the introduction of the aminopropyl and dimethylaniline groups. One common method involves the cyclization of a suitable precursor with hydrazine and a carboxylic acid derivative to form the oxadiazole ring. Subsequent reactions introduce the aminopropyl and dimethylaniline groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, while the oxadiazole ring may participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropyltriethoxysilane: Another compound with an aminopropyl group, used for surface functionalization and modification.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Similar in structure but with an additional aminoethyl group, used in similar applications.
Uniqueness
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is unique due to the combination of its oxadiazole ring and dimethylaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H18N4O/c1-17(2)11-7-5-10(6-8-11)13-15-12(18-16-13)4-3-9-14/h5-8H,3-4,9,14H2,1-2H3 |
InChI-Schlüssel |
PWTFJVMCCJHIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)

![2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)

![2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B11729698.png)




![N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729727.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729731.png)

